2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(1-phenylethyl)acetamide
Description
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(1-phenylethyl)acetamide is an organic compound with the molecular formula C22H21N3O5S and a molecular weight of 439.48424 g/mol . This compound is characterized by the presence of a nitrophenyl group, a phenylsulfonyl group, and an acetamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C22H21N3O5S |
|---|---|
Molecular Weight |
439.5g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(1-phenylethyl)acetamide |
InChI |
InChI=1S/C22H21N3O5S/c1-17(18-8-4-2-5-9-18)23-22(26)16-24(19-12-14-20(15-13-19)25(27)28)31(29,30)21-10-6-3-7-11-21/h2-15,17H,16H2,1H3,(H,23,26) |
InChI Key |
LAZHKSOHKBKOTO-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)CN(C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN(C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(1-phenylethyl)acetamide typically involves the reaction of 4-nitroaniline with phenylsulfonyl chloride to form an intermediate, which is then reacted with N-(1-phenylethyl)acetamide under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(1-phenylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenylsulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines. Major products formed from these reactions include amino derivatives and substituted sulfonyl compounds.
Scientific Research Applications
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(1-phenylethyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The phenylsulfonyl group can form strong interactions with biological molecules, affecting their function. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Similar compounds to 2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(1-phenylethyl)acetamide include:
4-nitrophenylsulfonyl derivatives: These compounds share the nitrophenylsulfonyl group and exhibit similar chemical reactivity.
Phenylacetamide derivatives: These compounds have the acetamide moiety and are used in similar research applications.
Sulfonyl amides: These compounds contain the sulfonyl amide functional group and are studied for their biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
